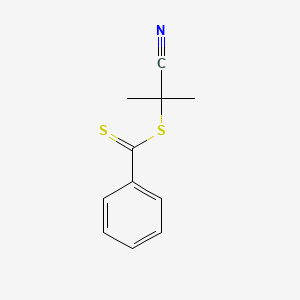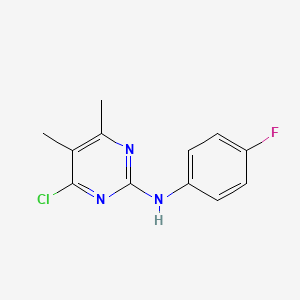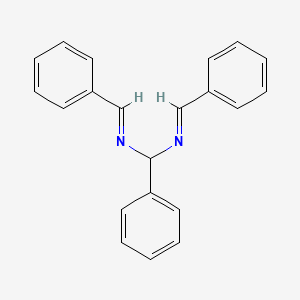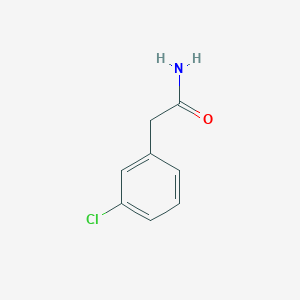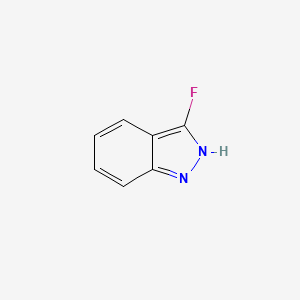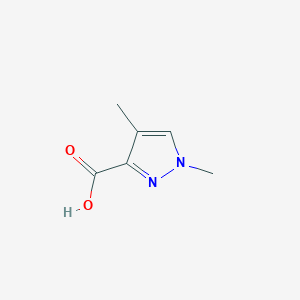
(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Vue d'ensemble
Description
“(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a variety of organoboron reagents, including “(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid”, under mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of “(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid” is represented by the SMILES stringO=C(OC)C1=CC=C(OC)C(B(O)O)=C1 . The molecular weight is 209.99 . Physical And Chemical Properties Analysis
“(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid” is a solid substance . The empirical formula is C9H11BO5 .Applications De Recherche Scientifique
Formation of Tetraarylpentaborates
Tetraarylpentaborates, [B5O6Ar4]−, are formed from the reaction of arylboronic acids with aryloxorhodium complexes. These complexes are studied for their structure and chemical properties, offering insights into the formation and hydrolysis of tetraarylpentaborates, which could be relevant for designing new materials and catalysts (Nishihara, Nara, & Osakada, 2002).
Fluorescence Quenching Studies
The fluorescence quenching of boronic acid derivatives by aniline in alcohols shows negative deviations from the Stern–Volmer equation, indicating the existence of different conformers of the solutes in the ground state. This finding is essential for understanding the photophysical properties of boronic acid derivatives and their potential applications in sensing technologies (Geethanjali et al., 2015).
Optical Modulation of Carbon Nanotubes
Phenyl boronic acids (PBA) are used to modulate the optical properties of polyethylene glycol-wrapped single-walled carbon nanotubes (SWNTs), demonstrating the relationship between boronic acid structure and SWNT photoluminescence quantum yield. This application is significant for the development of novel sensors and devices based on carbon nanotubes (Mu et al., 2012).
High Affinity Diol Recognition
3-Methoxycarbonyl-5-nitrophenyl boronic acid has been identified for its high affinity in binding to diols, comparable to ortho-methylamino substituted boronic acids. This property is beneficial for the selective recognition and binding of carbohydrates, which has implications for the design of biosensors and drug delivery systems (Mulla, Agard, & Basu, 2004).
Direct Amide Formation Catalysis
Novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts have been synthesized and evaluated for their efficiency in catalyzing the direct formation of amides from carboxylic acids and amines. This research offers insights into the development of greener and more efficient catalytic processes for amide bond formation (Arnold et al., 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-methoxy-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-4-3-6(9(11)15-2)5-7(8)10(12)13/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNSQEWMBIZWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431568 | |
| Record name | [2-Methoxy-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid | |
CAS RN |
221006-63-9 | |
| Record name | [2-Methoxy-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



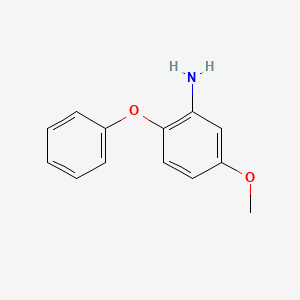

![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B1588708.png)

![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)

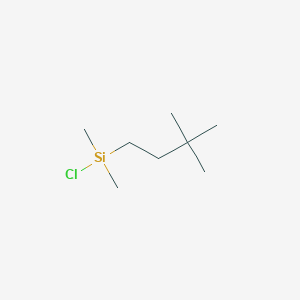
![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1588717.png)
